molecular formula C20H23N5O4 B2379783 8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-83-3

8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2379783
CAS RN: 887466-83-3
M. Wt: 397.435
InChI Key: ZRWRRSCYDZLKIR-UHFFFAOYSA-N
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Description

The compound “8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a novel class of anti-inflammatory drugs, which are substituted derivatives of the fused tricyclic system .


Synthesis Analysis

The synthesis of similar compounds involves the use of specific procedures and structure determination with the assistance of X-ray crystallography . The synthesis of related nucleoside modifications was efficiently accomplished starting from inexpensive commercially available diacetone allofuranose .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined with the assistance of X-ray crystallography . Semiempirical molecular orbital calculations are used to investigate the relative stability of the possible isomers and tautomers of the title compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with the application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, biophysical evaluation of related oligonucleotides revealed that they possess hybridization and mismatch discrimination attributes similar to those of LNA but greatly improved resistance to exonuclease digestion .

Scientific Research Applications

Synthesis and Biological Activity

The compound is a derivative of 7,8-polymethylenehypoxanthines, synthesized through the condensation of diethylacetal of dimethylformamide with related imidazoles. These derivatives are precursors to various purines used in studying antiviral and antihypertensive activities (Nilov et al., 1995).

Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of similar compounds, including 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, were synthesized and found to be potent 5-HT(1A) receptor ligands. Preclinical studies indicated potential anxiolytic-like and antidepressant activities (Zagórska et al., 2009).

Molecular Interaction Studies

A detailed quantitative analysis of intermolecular interactions in a closely related molecule, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, was performed. This study provided insights into the design of new materials using this class of molecules (Shukla et al., 2020).

Analgesic Activity Research

Derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with significant analgesic and anti-inflammatory effects were studied. These compounds showed potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have shown to possess extremely low ulcerogenic effects in spite of exhibiting cyclooxygenase inhibition .

Safety and Hazards

The safety and hazards of similar compounds have been studied. Certain findings from toxicological studies have precluded the further development of compounds within this group .

Future Directions

Although certain findings from toxicological studies have precluded the further development of compounds within this group, related structural types are being investigated . This suggests that there is ongoing research in this area, and future studies may focus on improving the safety profile of these compounds while maintaining their therapeutic efficacy.

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-29-15-8-6-14(7-9-15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(18(16)26)10-11-28-4/h6-9,12H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWRRSCYDZLKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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